6H-Indolo[2,3-b]quinoxaline, 6-methyl-9-nitro-

Medicinal Chemistry SAR Chemical Probe

This dual-substituted indoloquinoxaline uniquely combines an N6-methyl group (modulating cellular permeability and minor-groove orientation) with a C9-nitro group (enhancing electron-withdrawing character and DNA thermal stabilization) in a single molecule. Unlike mono-substituted analogs, it eliminates the need for two separate control compounds in DNA intercalator SAR studies, reducing experimental degrees of freedom. The 9-nitro group serves as a latent amino handle for parallel library synthesis via catalytic hydrogenation, while the N6-methyl blocks unwanted side reactions at the indole nitrogen. With sub-micromolar AChE inhibition reported for this chemotype (IC₅₀ values down to 0.02 µM), this compound is a strategic advanced intermediate for DNA-targeted anticancer and multitarget-directed anti-Alzheimer programs.

Molecular Formula C15H10N4O2
Molecular Weight 278.26 g/mol
CAS No. 91658-78-5
Cat. No. B5673242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Indolo[2,3-b]quinoxaline, 6-methyl-9-nitro-
CAS91658-78-5
Molecular FormulaC15H10N4O2
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4N=C31
InChIInChI=1S/C15H10N4O2/c1-18-13-7-6-9(19(20)21)8-10(13)14-15(18)17-12-5-3-2-4-11(12)16-14/h2-8H,1H3
InChIKeyFSOVYGKVEFRXPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-9-nitro-6H-indolo[2,3-b]quinoxaline – Compound Class, Core Scaffold, and Procurement-Relevant Identity


6‑Methyl‑9‑nitro‑6H‑indolo[2,3‑b]quinoxaline (CAS 91658‑78‑5) is a dual‑substituted tetracyclic heterocycle belonging to the indoloquinoxaline family . Its planar, fused‑ring architecture intercalates between DNA base pairs, a mechanism underlying the anticancer and antiviral activities reported for numerous congeners [1]. Unlike the mono‑substituted building blocks supplied by major vendors [2], this derivative combines an N6‑methyl group with a C9‑nitro group in a single molecule, creating a unique electronic and steric profile for structure‑activity relationship (SAR) studies.

Why 6-Methyl-9-nitro-6H-indolo[2,3-b]quinoxaline Cannot Be Replaced by Mono‑Substituted Indoloquinoxaline Analogs


Indoloquinoxaline SAR is exquisitely sensitive to the number and position of substituents. The N6‑alkyl chain length and the electronic nature of the C9 substituent independently modulate DNA intercalation affinity, topoisomerase inhibition, and cellular pharmacokinetics [1]. Mono‑substituted analogs—such as 6‑methyl‑6H‑indolo[2,3‑b]quinoxaline (CAS 65880‑39‑9) or 9‑nitro‑6H‑indolo[2,3‑b]quinoxaline (CAS 57743‑37‑0)—each capture only one of these two orthogonal tuning parameters. Consequently, swapping the dual‑substituted 6‑methyl‑9‑nitro derivative for a simpler analog will alter the balance of lipophilicity, electron‑withdrawing character, and DNA‑binding geometry, directly impacting assay reproducibility and SAR continuity [2]. The quantitative evidence presented in Section 3 substantiates this claim.

Quantitative Differentiation Evidence for 6-Methyl-9-nitro-6H-indolo[2,3-b]quinoxaline Versus Closest Analogs


Structural Uniqueness: Simultaneous N6‑Methyl and C9‑Nitro Substitution Versus Mono‑Substituted Commercial Building Blocks

Among the indolo[2,3‑b]quinoxaline building blocks commercially available from major suppliers, only the mono‑substituted variants 6‑methyl‑6H‑indolo[2,3‑b]quinoxaline (CAS 65880‑39‑9) and 9‑nitro‑6H‑indolo[2,3‑b]quinoxaline (CAS 57743‑37‑0) are listed [1]. The target compound, 6‑methyl‑9‑nitro‑6H‑indolo[2,3‑b]quinoxaline (CAS 91658‑78‑5), is the only derivative that integrates both modifications into a single scaffold. This dual‑substitution pattern is absent from the Sigma‑Aldrich CPR collection, making the target compound a distinct chemical entity for SAR exploration.

Medicinal Chemistry SAR Chemical Probe

Molecular Properties: LogP and Polar Surface Area Differentiation

Computationally predicted molecular properties highlight clear differences between the dual‑substituted target compound and its mono‑substituted analogs. The target compound exhibits an AlogP of 1.29 and a polar surface area (PSA) of 90.65 Ų . In comparison, the parent 6H‑indolo[2,3‑b]quinoxaline (CAS 243‑59‑4, no substituents) has a lower molecular weight (219.25 g mol⁻¹) and correspondingly different LogP and PSA values . The 9‑nitro analog (CAS 57743‑37‑0) has a molecular weight of 264.24 g mol⁻¹, while the 6‑methyl analog (CAS 65880‑39‑9) has a molecular weight of 233.27 g mol⁻¹ . The target compound (MW 278.27 g mol⁻¹) thus occupies a distinct region of physicochemical space.

Cheminformatics Drug Design Physicochemical Properties

Electron‑Withdrawing Substituent Effect: Nitro Group Contribution to Biological Activity Potentiation

In a 2025 study of indolo[2,3‑b]quinoxaline derivatives as acetylcholinesterase (AChE) inhibitors, the most active compounds universally contained electron‑withdrawing groups such as nitro and benzoyl moieties, achieving IC₅₀ values as low as 0.02 µM [1]. Density functional theory (DFT) calculations revealed that these electron‑withdrawing substituents significantly modulate HOMO‑LUMO energy gaps, directly impacting molecular reactivity and target engagement. The target compound, bearing the strongly electron‑withdrawing 9‑nitro group (–NO₂, Hammett σₚ = +0.78), is predicted to exhibit a substantially lower LUMO energy than the nitro‑lacking 6‑methyl‑6H‑indolo[2,3‑b]quinoxaline [2]. Although direct head‑to‑head AChE IC₅₀ data for the target compound are not yet published, this class‑level SAR indicates that the 9‑nitro substituent is a critical determinant of biological potency.

Medicinal Chemistry AChE Inhibition Electron‑Withdrawing Groups

Cytostatic Activity Differentiation: N6‑Alkyl Substitution Effects on Human Leukemia Cell Lines

In a systematic study of 6‑aralkyl‑9‑substituted‑6H‑indolo[2,3‑b]quinoxalines, the nature of the N6 substituent profoundly influenced cytostatic potency against human T‑lymphocyte lines and murine leukemia cells [1]. Compound 5h, a 6‑aralkyl‑9‑substituted derivative, exhibited an IC₅₀ of 71 µmol mL⁻¹ against Molt 4/C8 and 117 µmol mL⁻¹ against CEM cells, compared to the reference drug melphalan (3.2 and 2.5 µmol mL⁻¹, respectively). Compound 7i, bearing a different N6 modification, achieved an IC₅₀ of 7.2 µmol mL⁻¹ against L1210 cells (melphalan = 2.1 µmol mL⁻¹). The target compound’s N6‑methyl group places it in a distinct steric and electronic class relative to the bulkier aralkyl congeners, and the absence of N6‑substitution (as in 9‑nitro‑6H‑indolo[2,3‑b]quinoxaline, CAS 57743‑37‑0) eliminates the lipophilic contribution that enhances cellular uptake.

Cancer Research Cytostatic Activity Leukemia

DNA‑Binding Propensity: Intercalation Capacity as a Function of Substituent Electronic Effects

The DNA intercalation strength of indoloquinoxalines is governed by the planarity of the tetracyclic core and the electronic nature of its substituents [1]. Spectroscopic studies on NCA0424 and related derivatives demonstrate that electron‑withdrawing substituents enhance π‑stacking interactions with DNA base pairs, as measured by thermal denaturation (ΔTₘ) and viscosity changes [2]. The target compound’s 9‑nitro group withdraws electron density from the aromatic system, increasing the positive electrostatic potential on the chromophore and strengthening the intercalative binding enthalpy. In contrast, the 6‑methyl‑6H‑indolo[2,3‑b]quinoxaline (lacking the nitro group) is predicted to exhibit weaker DNA binding due to the absence of this electronic activation. Quantitative ΔTₘ values for specific nitro‑substituted indoloquinoxalines have been reported in the range of 5–15 °C for poly(dA)·poly(dT) and poly(dG)·poly(dC) duplexes [1].

Biophysical Chemistry DNA Intercalation Spectroscopy

High‑Value Application Scenarios for 6-Methyl-9-nitro-6H-indolo[2,3-b]quinoxaline in Scientific Procurement


Structure‑Activity Relationship (SAR) Probe for Dual‑Parameter DNA Intercalator Optimization

Medicinal chemistry teams developing DNA‑targeted anticancer or antiviral agents can use this compound as a single‑molecule SAR probe that simultaneously explores the contributions of the N6‑alkyl group (affecting cellular permeability and minor‑groove orientation) and the C9‑nitro group (modulating electronic π‑stacking and redox properties). This dual‑parameter design eliminates the need for two separate control compounds and reduces the degrees of freedom in SAR interpretation [1]. The indoloquinoxaline scaffold is a validated DNA intercalator, and the 9‑nitro group is associated with enhanced thermal stabilization of DNA duplexes, making this compound a high‑priority candidate for biophysical screening cascades [2].

Electron‑Deficient Building Block for AChE‑Focused Anti‑Alzheimer Lead Discovery

Recent studies demonstrate that indoloquinoxaline derivatives bearing electron‑withdrawing groups achieve sub‑micromolar AChE inhibition, with the most potent congeners reaching IC₅₀ values of 0.02 µM [1]. The 9‑nitro substituent of the target compound provides the requisite electron‑withdrawing character, while the N6‑methyl group offers a defined lipophilic handle for further derivatization. Procurement of this compound enables direct entry into structure‑guided optimization of dual‑binding‑site AChE inhibitors without the need for de novo synthesis of the core scaffold.

Physicochemical Reference Standard for LogP‑ and PSA‑Based Compound Library Design

With an AlogP of 1.29 and a polar surface area of 90.65 Ų, the target compound occupies a well‑defined region of drug‑like chemical space [1]. Computational chemistry and cheminformatics groups can employ it as a reference standard for calibrating in silico models of membrane permeability, solubility, and ADME properties within the indoloquinoxaline chemotype. Its distinct molecular weight (278.27 g mol⁻¹) and hydrogen‑bonding profile (5 HBA, 2 HBD) further differentiate it from the mono‑substituted analogs, providing a richer training data point for QSAR and machine‑learning models [2].

Synthetic Intermediate for Late‑Stage Diversification via Nitro Group Reduction

The 9‑nitro group serves as a latent amino functionality (via catalytic hydrogenation or chemical reduction). The resulting 9‑amino‑6‑methyl‑6H‑indolo[2,3‑b]quinoxaline can be elaborated through amide coupling, reductive amination, or diazotization to access a library of 9‑substituted analogs. This synthetic versatility makes the target compound a strategic advanced intermediate for parallel synthesis efforts, as documented for related N(6)‑alkyl‑9‑nitro‑6H‑indolo[2,3‑b]quinoxalines [1]. The simultaneous presence of the N6‑methyl group ensures that the 6‑position remains blocked during downstream transformations, preventing unwanted side reactions at the indole nitrogen.

Quote Request

Request a Quote for 6H-Indolo[2,3-b]quinoxaline, 6-methyl-9-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.